

Spectroscopic Profile of 4-Bromo-1,8-naphthalic anhydride: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-1,8-naphthalic anhydride

Cat. No.: B184087

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-1,8-naphthalic anhydride**, a key intermediate in the synthesis of various functional organic molecules, including fluorescent probes and advanced materials.^[1] The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed spectroscopic data, experimental protocols, and workflow visualizations to aid in the characterization and utilization of this compound.

Core Spectroscopic Data

The structural elucidation of **4-Bromo-1,8-naphthalic anhydride** is robustly supported by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-Bromo-1,8-naphthalic anhydride** exhibits distinct signals in the aromatic region, corresponding to the five protons on the naphthalic anhydride core. The chemical shifts and coupling constants are indicative of the substitution pattern.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.90	dd	8.48, 0.68	ArH
8.79	dd	7.36, 0.84	ArH
8.53	d	7.92	ArH
8.24	d	7.92	ArH
8.04	dd	8.48, 7.48	ArH

Note: Data obtained in $\text{CDCl}_3 + \text{TFA}$.^[2] Variations in solvents and instrument parameters may result in slight shifts.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum shows signals for the twelve carbon atoms of the **4-Bromo-1,8-naphthalic anhydride** structure.

Chemical Shift (δ , ppm)	Assignment
165.76	C=O
136.55	Ar-C
134.50	Ar-C
134.42	Ar-C
133.44	Ar-C
131.92	Ar-C
131.75	Ar-C
131.68	Ar-C
131.15	Ar-C
130.90	Ar-C
129.30	Ar-C
128.64	Ar-C
128.20	Ar-C
127.26	Ar-C
124.97	Ar-C
121.02	Ar-C
119.98	Ar-C

Note: Data obtained in $\text{CDCl}_3 + \text{TFA}$.^[2] The number of signals may vary depending on the solvent and resolution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **4-Bromo-1,8-naphthalic anhydride**, the characteristic anhydride carbonyl stretches are prominent features.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770	Strong	C=O stretch (anhydride)
~1730	Strong	C=O stretch (anhydride)
~1600-1450	Medium-Strong	C=C aromatic ring stretches
~1200	Strong	C-O-C stretch (anhydride)
~700-800	Strong	C-H out-of-plane bending
~557	Medium	C-Br stretch

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol mull).[\[3\]](#)[\[4\]](#)[\[5\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of **4-Bromo-1,8-naphthalic anhydride** is characterized by strong absorptions in the UV region, arising from $\pi-\pi^*$ transitions within the aromatic system.

Wavelength (λ_{max} , nm)	Solvent	Assignment
~232, 276, 278	Not specified	$\pi-\pi^*$ transitions

Note: The absorption maxima and molar absorptivity can be influenced by the solvent used.[\[6\]](#)
[\[7\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **4-Bromo-1,8-naphthalic anhydride** for ^1H NMR analysis, or 20-50 mg for ^{13}C NMR analysis, into a clean, dry vial.[8]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8]
- Ensure complete dissolution by gentle agitation or vortexing.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulate matter is present.[8]
- Cap the NMR tube securely.

 ^1H NMR Acquisition:

- Instrument: Bruker Avance (or equivalent) 400 MHz or 600 MHz spectrometer.[9][10]
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Typically 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans.
- Temperature: 298 K.

 ^{13}C NMR Acquisition:

- Instrument: Bruker Avance (or equivalent) 100 MHz or 150 MHz spectrometer.
- Pulse Program: Standard proton-decoupled single-pulse experiment.
- Spectral Width: Typically 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.

- Number of Scans: 1024-4096 scans.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **4-Bromo-1,8-naphthalic anhydride** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
- Transfer the powder to a pellet press.
- Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the IR spectrometer.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.

- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.[12]

UV-Vis Spectroscopy

Sample Preparation:

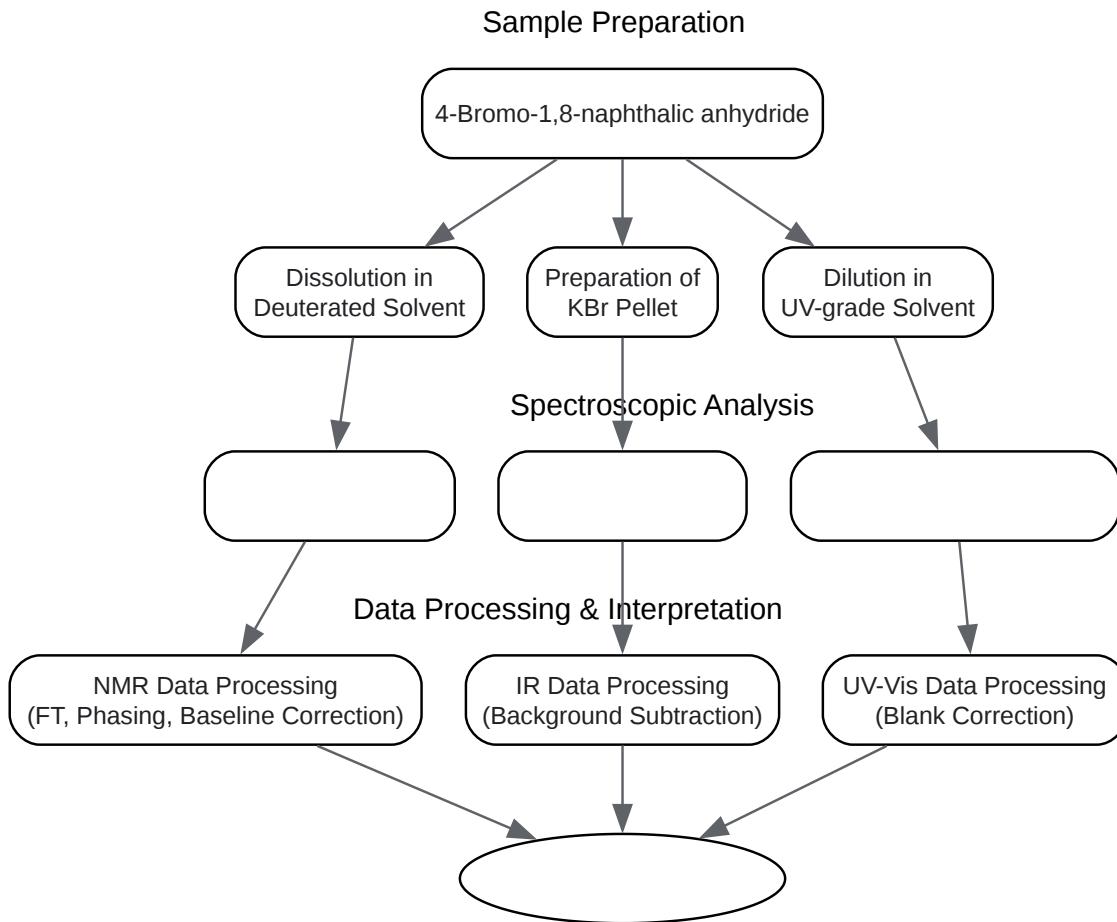
- Prepare a stock solution of **4-Bromo-1,8-naphthalic anhydride** of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMF).
- Perform serial dilutions to obtain a series of solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0.

Data Acquisition:

- Instrument: UV-Vis spectrophotometer.
- Wavelength Range: Typically 200-800 nm.
- Scan Speed: Medium.
- Blank: A cuvette containing the pure solvent should be used as a blank to zero the instrument.[13]
- Measurement: Record the absorbance spectrum of the sample solution in a quartz cuvette.

Visualizing the Workflow and Data Interpretation Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **4-Bromo-1,8-naphthalic anhydride**.

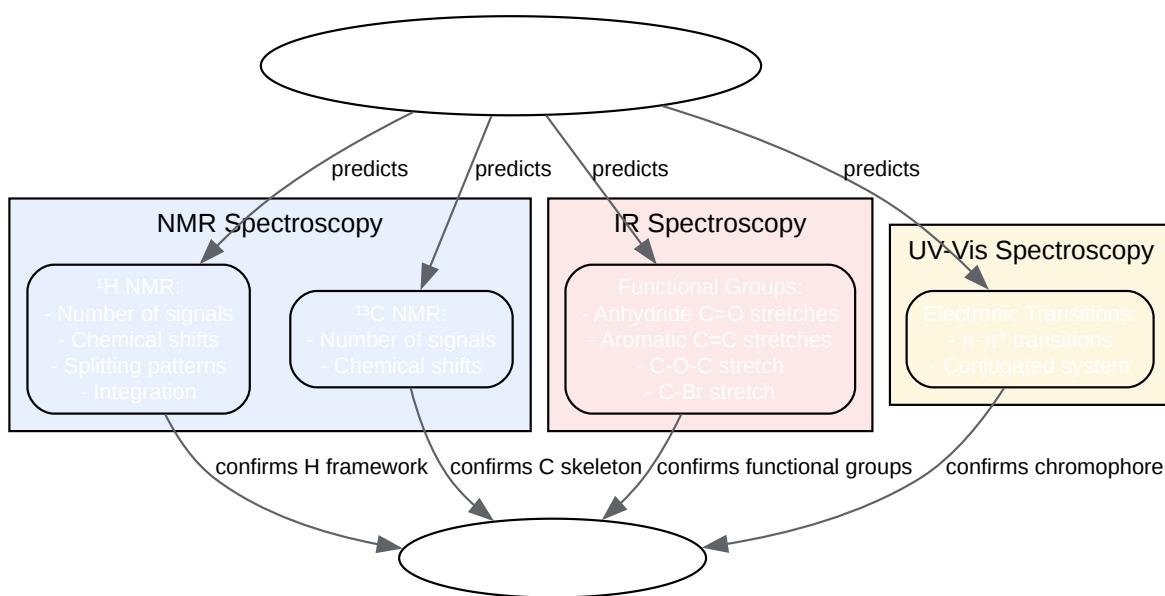


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Caption: Experimental workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data for Structural Confirmation

The combined information from different spectroscopic techniques provides a comprehensive and unambiguous confirmation of the chemical structure.

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Caption: Logical flow for structural confirmation.

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